molecular formula C48H34O6 B13642888 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B13642888
M. Wt: 706.8 g/mol
InChI Key: GVUJIEGHUSCKRM-UHFFFAOYSA-N
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Description

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound characterized by multiple benzaldehyde groups attached to a central aromatic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method involves the use of formylation reactions, where formyl groups are introduced into the aromatic rings. This can be achieved using reagents such as Vilsmeier-Haack reagent or by employing Friedel-Crafts acylation followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale formylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its multiple reactive sites.

Mechanism of Action

The mechanism of action of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in various synthetic applications, including the formation of covalent organic frameworks (COFs) and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-formylphenyl)benzene: Similar structure with three formyl groups attached to a central benzene ring.

    Tetrakis(4-formylphenyl)methane: Contains four formyl groups attached to a central methane core.

    4,4’-Diformylbiphenyl: Contains two formyl groups attached to a biphenyl structure.

Uniqueness

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde is unique due to its complex structure with multiple formyl groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various synthetic and industrial applications.

Properties

Molecular Formula

C48H34O6

Molecular Weight

706.8 g/mol

IUPAC Name

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C48H34O6/c1-53-47-25-46(44-23-41(37-15-7-33(29-51)8-16-37)20-42(24-44)38-17-9-34(30-52)10-18-38)48(54-2)26-45(47)43-21-39(35-11-3-31(27-49)4-12-35)19-40(22-43)36-13-5-32(28-50)6-14-36/h3-30H,1-2H3

InChI Key

GVUJIEGHUSCKRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)OC)C5=CC(=CC(=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O

Origin of Product

United States

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